molecular formula C26H29N3O5 B14963142 2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide

2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide

Katalognummer: B14963142
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: CRFXQFSUSWJNRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzodioxole moiety, a piperidine ring, and a formamido group, making it a unique structure with diverse chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the piperidine ring, and the final coupling reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-nitrogen bonds . The reaction conditions often include the use of bases like cesium carbonate and ligands such as BINAP .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets. In medicinal applications, it targets microtubules, leading to the disruption of cell division and induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to its targets, making it a potent agent in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Benzodioxole: A simpler compound with similar structural features.

    Piperonyl alcohol: Contains the benzodioxole moiety but lacks the piperidine and formamido groups.

    N-(2-Carbamoylphenyl)-6-nitroso-1,3-benzodioxole-5-carboxamide: Shares the benzodioxole and amide functionalities.

Uniqueness

2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide is unique due to its combination of the benzodioxole, piperidine, and formamido groups, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from simpler analogs .

Eigenschaften

Molekularformel

C26H29N3O5

Molekulargewicht

463.5 g/mol

IUPAC-Name

N-[1-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-2-(cyclopropylamino)-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C26H29N3O5/c1-16-2-4-18(5-3-16)24(30)28-23(25(31)27-20-7-8-20)17-10-12-29(13-11-17)26(32)19-6-9-21-22(14-19)34-15-33-21/h2-6,9,14,17,20,23H,7-8,10-13,15H2,1H3,(H,27,31)(H,28,30)

InChI-Schlüssel

CRFXQFSUSWJNRC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC(C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5CC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.